2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid
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Overview
Description
2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound is similar in structure but contains a sulfonamide group instead of a carboxylic acid group.
Indole-2-carboxylic acid: Another related compound with a carboxylic acid group at a different position on the indole ring.
Uniqueness
2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H7NO3 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-oxo-1H-benzo[cd]indole-6-carboxylic acid |
InChI |
InChI=1S/C12H7NO3/c14-11-8-3-1-2-6-7(12(15)16)4-5-9(13-11)10(6)8/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
BTZHDFSXIDMQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)C(=O)O |
Origin of Product |
United States |
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